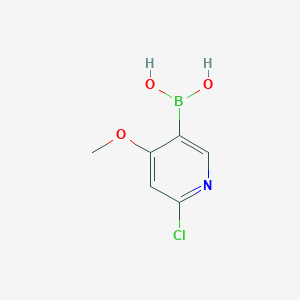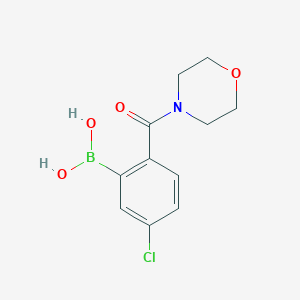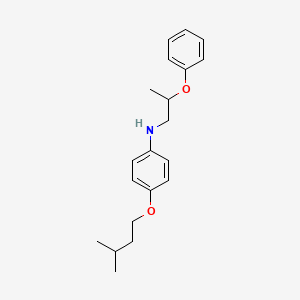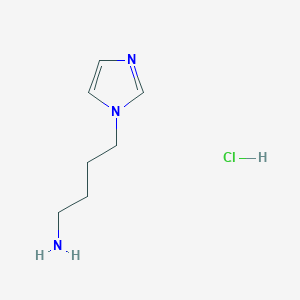![molecular formula C13H15BrN2O2 B1451302 2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide CAS No. 1138443-25-0](/img/structure/B1451302.png)
2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide
Overview
Description
“2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” is a specialty product used for proteomics research . It has a molecular formula of C13H15BrN2O2 and a molecular weight of 311.19 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” are not fully detailed in the available sources. We know its molecular formula is C13H15BrN2O2 and its molecular weight is 311.19 .Scientific Research Applications
Chemical Reactivity and Carcinogenicity Potential
- The compound has been studied for its chemical reactivity and potential carcinogenicity. Thiophene analogues, closely related to 2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide, have been synthesized and evaluated, showing that these compounds, due to their specific chemical and biological behavior, might not be capable of eliciting tumors in vivo, despite showing potential carcinogenicity in vitro (Ashby et al., 1978).
Role in CNS Disorders and Cognitive Functions
- Piracetam, a cyclic derivative of γ-aminobutyric acid and closely related to the compound , shows significant effects in the management and treatment of CNS disorders. It is noted for improving learning, memory, and brain metabolism, indicating that similar derivatives could have potential applications in treating neurological conditions and enhancing cognitive functions (Dhama et al., 2021).
Role in Heterocyclic Synthesis
- The compound and its related structures serve as important intermediates in the synthesis of various heterocyclic systems, showcasing their utility in the field of organic chemistry and potential applications in synthesizing novel pharmacologically active agents (Gouda et al., 2015).
Environmental Implications and Toxicity
- Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which may share structural similarities with the compound, are known for their toxicity and environmental persistence. They can cause a variety of toxic effects, including hepatic, dermal, and gastrointestinal toxicities, indicating the need for careful handling and disposal of such compounds to prevent environmental contamination (Mennear & Lee, 1994).
Future Directions
properties
IUPAC Name |
2-bromo-N-[3-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-12(17)15-11-5-3-4-10(8-11)13(18)16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHDVTXXDJQIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)
![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)



![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)
